2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

DNA binding affinity ctDNA interaction groove binding vs. intercalation

This compound belongs to the 2‑amino‑4H‑benzo[h]chromene‑3‑carbonitrile family, a privileged scaffold in anticancer drug discovery. The target molecule carries a 4‑methoxyphenyl substituent on the 4‑position of the chromene ring, a feature that significantly alters both its physicochemical properties and biological behaviour compared to its 4‑phenyl or 4‑halogenated analogues.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
CAS No. 119825-06-8
Cat. No. B186849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
CAS119825-06-8
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
InChIInChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
InChIKeyWUJXZJYOTMYIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Amino‑4‑(4‑methoxyphenyl)‑4H‑benzo[h]chromene‑3‑carbonitrile (CAS 119825‑06‑8) – Core Pharmacological Identity and Procurement Rationale


This compound belongs to the 2‑amino‑4H‑benzo[h]chromene‑3‑carbonitrile family, a privileged scaffold in anticancer drug discovery [1]. The target molecule carries a 4‑methoxyphenyl substituent on the 4‑position of the chromene ring, a feature that significantly alters both its physicochemical properties and biological behaviour compared to its 4‑phenyl or 4‑halogenated analogues [2]. Key baseline identity parameters include a molecular formula of C₂₁H₁₆N₂O₂, a molecular weight of 328.36 g/mol, and the presence of a reactive β‑enaminonitrile substructure that enables late‑stage diversification .

Why a simple 4H‑benzo[h]chromene‑3‑carbonitrile or 4‑phenyl analogue cannot replace the 4‑methoxyphenyl variant in target‑specific applications


The 4‑aryl substituent is the primary driver of potency, DNA‑binding mode, and apoptosis pathway selectivity within the 4H‑benzo[h]chromene‑3‑carbonitrile class [1]. Removal of the 4‑(4‑methoxyphenyl) group or its exchange for a simple phenyl ring does not merely alter the IC₅₀ value – it changes the dominant DNA interaction geometry from groove binding to intercalation and shifts the cell‑cycle arrest profile away from the sub‑G1 apoptotic peak that characterises the 4‑MC compound [2]. Consequently, two 4H‑benzo[h]chromene‑3‑carbonitriles that appear “structurally close” in vendor catalogues can behave as functionally distinct chemical probes, and procuring a generic, unsubstituted, or differently substituted analogue will likely yield non‑comparable biological results if the experimental design relies on the specific DNA‑binding or apoptosis‑induction signatures of the methoxy‑substituted congener [2][3].

Quantitative differentiation evidence for 2‑amino‑4‑(4‑methoxyphenyl)‑4H‑benzo[h]chromene‑3‑carbonitrile versus its closest 4‑aryl analogues


DNA‑binding mode departure: Groove‑binding (Kb = 2.5 × 10³ M⁻¹) rather than the intercalation observed for the 4‑phenyl series

The 4‑MC compound binds calf thymus DNA (ctDNA) via a groove‑binding mode with a binding constant (Kb) of 2.5 × 10³ M⁻¹, as determined by UV‑visible spectroscopy and viscosity measurements [1]. In contrast, the 4‑phenyl‑ and 4‑(para‑electron‑withdrawing)‑substituted analogues reported by Braga et al. interact preferentially through intercalation, evidenced by the opposite trend in viscosity changes and a different fluorescence quenching signature [2]. This qualitative switch in binding mode is a direct consequence of the 4‑methoxy substituent and cannot be achieved by simple 4‑aryl or 4‑halogen variants.

DNA binding affinity ctDNA interaction groove binding vs. intercalation

Apoptotic pathway fingerprint: Sub‑G1 cell‑cycle arrest and Annexin V‑confirmed apoptosis, absent in the 4‑phenyl‑based leads

In the K562 human leukemia model, 4‑MC (the target compound) triggers a pronounced accumulation of cells in the sub‑G1 phase, accompanied by phosphatidylserine externalisation (Annexin V‑PE/7‑AAD assay), confirming a canonical apoptotic death pathway [1]. Cytotoxicity is quantified by an IC₅₀ of 30 µM in the MTT assay after 48 h. By comparison, the most potent analogues of the 4‑phenyl series (compounds 14, 12, 15, 16, 17, 18, and 20) achieve GI₅₀ values in the sub‑micromolar range against MCF‑7, HCT‑116, and HepG‑2 lines but primarily arrest the cell cycle at the G2/M phase rather than sub‑G1, reflecting a tubulin‑destabilising mechanism rather than a pure DNA‑damage‑driven apoptosis [2].

apoptosis induction cell cycle arrest K562 leukemia

Synthetic accessibility advantage: Single‑step, catalyst‑free multi‑component reaction yields target compound in >85 % purity, streamlining supply

The target compound is synthesised via a straightforward one‑pot, three‑component condensation of 1‑naphthol, 4‑methoxybenzaldehyde, and malononitrile under mild ethanolic piperidine reflux, routinely delivering >85 % yield and >90 % purity without column chromatography [1]. In contrast, the 4‑phenyl analogue requires recrystallisation or column purification to achieve comparable purity, while the introduction of 4‑halogen or 4‑nitro substituents necessitates longer reaction times and careful temperature control to avoid side‑product formation [1][2]. This synthetic simplicity translates directly into higher batch‑to‑batch reproducibility and lower per‑gram procurement cost.

multi‑component reaction scale‑up synthesis procurement efficiency

High‑confidence application scenarios for 2‑amino‑4‑(4‑methoxyphenyl)‑4H‑benzo[h]chromene‑3‑carbonitrile based on verified differential evidence


Leukemia‑specific apoptotic probe: Study of DNA‑damage‑triggered sub‑G1 arrest in CML models

The verified IC₅₀ of 30 µM against K562 chronic myelogenous leukemia cells, combined with the sub‑G1 arrest signature and confirmed Annexin V‑PE positivity, positions this compound as a selective chemical probe for investigating DNA‑damage‑driven apoptosis in Philadelphia chromosome‑positive leukemia models [1]. In contrast to tubulin‑targeting 4H‑benzo[h]chromenes that predominantly cause G2/M arrest, the methoxy‑substituted variant induces a rapid apoptotic response, making it suitable for studies of Bcr‑Abl‑independent apoptosis pathways and for screening of DNA‑repair‑deficient leukemia subtypes [1][2].

Groove‑binding DNA ligand development: Scaffold for sequence‑selective minor‑groove binders

The experimentally confirmed groove‑binding interaction with ctDNA (Kb = 2.5 × 10³ M⁻¹) without the characteristic viscosity increase of intercalators establishes this compound as a validated starting point for designing sequence‑selective minor‑groove ligands [1]. Unlike the 4‑phenyl series that intercalates and causes topoisomerase‑II‑mediated DNA damage, the groove‑binding mode offers a distinct pharmacological profile with potentially lower genotoxic risk towards normal cells, an important advantage in lead‑optimisation campaigns targeting DNA‑binding anticancer agents [1][3].

Rapid‑scale supply for medicinal chemistry SAR exploration

The single‑step, chromatography‑free synthesis delivering >85 % yield and consistent purity makes this compound an ideal multi‑gram starting material for derivatisation at the 3‑cyano, 2‑amino, or 4‑aryl positions [2]. For procurement managers and CROs supporting medicinal chemistry programs, choosing the 4‑methoxyphenyl variant over the more difficult‑to‑purify 4‑halogen or 4‑nitro analogues can reduce synthesis lead‑times by 30–50 % and lower the cost of building focused libraries of benzochromene‑based inhibitors [2][3].

Comparative mechanistic studies of benzochromene‑induced cell death

Because the 4‑methoxy‑substituted compound induces a mechanistically distinct sub‑G1 apoptosis pathway relative to the G2/M tubulin‑destabilisation seen with 4‑phenyl‑based leads, the molecule serves as a critical comparator in systematic screens aiming to dissect the structural determinants of cell‑cycle arrest vs. apoptosis induction within the 4H‑benzo[h]chromene chemotype [1][3]. Such studies are essential for developing SAR‑guided selection criteria when choosing benzochromene tool compounds for different cancer phenotypes.

Quote Request

Request a Quote for 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.